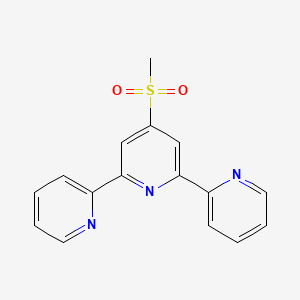

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine

Description

Contextualization within the Terpyridine Ligand Family

2,2':6',2''-terpyridine (tpy) is a tridentate ligand known for its ability to form stable complexes with a wide range of metal ions. researchgate.net The three nitrogen atoms of the pyridine (B92270) rings coordinate with metals in a pincer-like fashion, leading to predictable and robust coordination geometries. researchgate.net This inherent stability, combined with the rich redox and photophysical properties of the resulting metal complexes, has established terpyridines as a cornerstone in coordination chemistry. royalsocietypublishing.org The delocalized π-system of the terpyridine core contributes to its role as both a σ-donor and a π-acceptor, allowing it to stabilize metals in various oxidation states. researchgate.net

The general structure of a terpyridine ligand is characterized by three pyridine rings linked together. The numbering convention designates the central pyridine ring with primed numbers. The versatility of the terpyridine scaffold lies in the ability to introduce a wide array of functional groups at various positions, thereby systematically tuning its properties. researchgate.net

Scope and Research Trajectories for 4-Methylsulfonyl-2,6-dipyridin-2-ylpyridine

The introduction of a potent electron-withdrawing methylsulfonyl group at the 4'-position of the terpyridine core in this compound suggests several promising avenues for research. The modified electronic properties of this ligand are expected to impart unique characteristics to its metal complexes.

Recent research has demonstrated the synthesis of nickel nitrate (B79036) complexes with 4'-(4-methylsulfonylphenyl)-2,2':6',2''-terpyridine, highlighting the interest in terpyridine ligands bearing a methylsulfonyl group. nih.gov While this research focuses on a phenyl-spaced sulfonyl group, it underscores the relevance of this functionalization.

The primary research trajectories for this compound and its metal complexes are likely to include:

Catalysis: The enhanced π-acceptor nature of the ligand could stabilize low-valent metal centers, potentially leading to novel catalysts for a variety of organic transformations.

Materials Science: The unique electronic and photophysical properties of its metal complexes could be exploited in the development of new materials for applications in electronics, photonics, and sensing.

Supramolecular Chemistry: The well-defined coordination geometry of terpyridines, combined with the specific electronic influence of the methylsulfonyl group, makes it an attractive building block for the construction of complex supramolecular architectures.

Bioinorganic Chemistry: The coordination complexes of this ligand could be explored for their potential biological activity, an area of growing interest for functionalized terpyridines. nih.gov

The systematic study of this compound and its coordination chemistry is poised to contribute valuable insights into the structure-property relationships of functionalized terpyridine systems, paving the way for the rational design of new functional molecules.

Data Tables

Table 1: Comparison of 4'-Substituted Terpyridines

| 4'-Substituent | Electronic Nature | Potential Impact on Terpyridine Properties | Representative Application Area |

| -H | Neutral | Baseline for comparison | General Coordination Chemistry |

| -OCH₃ | Electron-donating | Increased electron density, red-shifted absorption | Luminescent Materials |

| -N(CH₃)₂ | Strongly Electron-donating | Enhanced electron density, significant red-shift | Molecular Electronics |

| -SO₂CH₃ | Strongly Electron-withdrawing | Decreased electron density, enhanced π-acidity | Catalysis, Materials Science |

| -CN | Electron-withdrawing | Decreased electron density | Probes for Metal Ion Sensing |

| -NO₂ | Strongly Electron-withdrawing | Significantly decreased electron density | Non-linear Optics |

Table 2: Key Research Findings for Functionalized Terpyridines

| Research Area | Key Finding |

| Synthesis | The Kröhnke and Suzuki coupling reactions are versatile methods for introducing a wide range of functional groups at the 4'-position of the terpyridine core. researchgate.netrsc.org |

| Photophysics | The nature of the 4'-substituent (electron-donating or -withdrawing) systematically tunes the absorption and emission properties of terpyridine ligands and their metal complexes. royalsocietypublishing.org |

| Electrochemistry | Functionalization at the 4'-position influences the redox potentials of the corresponding metal complexes, affecting their stability and reactivity in different oxidation states. |

| Catalysis | Metal complexes of functionalized terpyridines have shown promise as catalysts in various organic reactions, with the ligand modulating the activity and selectivity of the metal center. |

| Supramolecular Assembly | 4'-Functionalized terpyridines are valuable building blocks for the construction of well-defined supramolecular structures with tailored properties. |

| Bioinorganic Chemistry | Nickel complexes of terpyridines with a methylsulfonylphenyl substituent have been synthesized and investigated for their inhibitory selectivity against cancer cell lines. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22(20,21)12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKOBMAOTQFHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Methylsulfonyl 2,6 Dipyridin 2 Ylpyridine

Overview of Established Terpyridine Synthesis Routes Applicable to Functionalized Derivatives

The construction of the core 2,2':6',2''-terpyridine skeleton is the foundational step in the synthesis of 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine. Several robust methods have been developed for this purpose, with the Kröhnke pyridine (B92270) synthesis and palladium-catalyzed cross-coupling reactions being the most prominent and adaptable for creating functionalized derivatives.

Kröhnke Pyridine Synthesis Adaptations

The Kröhnke pyridine synthesis is a versatile and widely employed method for the preparation of highly functionalized pyridines, including terpyridines. orgsyn.orgwikipedia.org The classical approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.org This methodology has been adapted for the one-pot synthesis of 4'-aryl-2,2':6',2''-terpyridines by reacting an aryl aldehyde with two equivalents of 2-acetylpyridine (B122185). wikipedia.org

The mechanism proceeds through a series of condensation and cyclization reactions. Initially, an enolization of the α-pyridinium methyl ketone occurs, followed by a 1,4-addition (Michael addition) to the α,β-unsaturated ketone. wikipedia.org The resulting 1,5-dicarbonyl intermediate then undergoes cyclization with ammonia (B1221849), followed by dehydration and aromatization to yield the desired pyridine ring. wikipedia.org The adaptability of this method allows for the introduction of various functional groups on the precursor aldehydes, which are then incorporated into the 4'-position of the terpyridine.

For the synthesis of a precursor to this compound, a variation of the Kröhnke synthesis is particularly relevant. The synthesis of 4'-(methylthio)-2,2':6',2''-terpyridine has been reported in high yield based on the Potts' condensation, a related methodology. researchgate.net This involves the reaction of 2-acetylpyridine with carbon disulfide in the presence of a base, followed by methylation to form a ketene (B1206846) dithioacetal. This intermediate then reacts with another equivalent of 2-acetylpyridine enolate and subsequently with ammonium acetate to form the 4'-(methylthio)-terpyridine. researchgate.net This thioether can then be oxidized to the target sulfone.

Table 1: Key Features of Kröhnke Pyridine Synthesis Adaptations

| Feature | Description | Relevance to this compound |

| Reaction Type | Condensation and cyclization | Forms the core terpyridine structure. |

| Key Reactants | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls, ammonia source | Adaptable for incorporating precursors to the methylsulfonyl group. |

| Mechanism | Michael addition followed by cyclization and aromatization | Well-understood, allowing for rational design of precursors. |

| Advantages | One-pot variations, broad substrate scope, high atom economy | Enables efficient synthesis of functionalized terpyridines. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, represent another powerful strategy for the synthesis of functionalized terpyridines. mdpi.comacs.org These methods are particularly useful for creating C-C bonds and allow for the modular assembly of the terpyridine framework. mdpi.com

In a typical approach, a dihalopyridine (e.g., 2,6-dibromopyridine) can be coupled with a pyridylboronic acid or a pyridylstannane to form the terpyridine structure. To introduce functionality at the 4'-position, a pre-functionalized central pyridine ring can be used. For instance, 2,6-dibromo-4-chloropyridine (B1592020) could serve as a starting material, where the chloro group can later be substituted or the bromo groups can be selectively coupled.

The Suzuki coupling, which utilizes organoboron compounds, and the Stille coupling, which employs organotin reagents, are the most common choices. mdpi.com While both are effective, Stille coupling can sometimes offer higher yields and better functional group tolerance in terpyridine synthesis due to a faster transmetalation step, which can be advantageous as the terpyridine product itself can act as a ligand and potentially inhibit the palladium catalyst. mdpi.com A significant challenge in these cross-coupling strategies is the potential for catalyst inhibition by the nitrogen-containing reactants and products. mdpi.com

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Terpyridine Synthesis

| Coupling Reaction | Key Reactants | Catalyst System (Typical) | Advantages | Disadvantages |

| Suzuki Coupling | Aryl/heteroaryl halides, Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, PdCl₂(dppf) | Commercially available reagents, relatively low toxicity of boron compounds. | Potential for catalyst inhibition by nitrogenous compounds. |

| Stille Coupling | Aryl/heteroaryl halides, Aryl/heteroaryl stannanes | Pd(PPh₃)₄ | Often higher yields and good functional group tolerance. mdpi.com | Toxicity of organotin reagents, atom economy can be low. mdpi.com |

Targeted Functionalization for Sulfonyl Group Incorporation

Once the terpyridine core is assembled, or by using a pre-functionalized precursor, the methylsulfonyl group must be introduced at the 4'-position. The two most logical and scientifically supported strategies for this are the oxidation of a thioether precursor and the nucleophilic substitution of a suitable leaving group.

Precursor Synthesis and Oxidation Pathways

A highly viable route to this compound is through the synthesis of 4'-(methylthio)-2,2':6',2''-terpyridine followed by oxidation. The synthesis of the methylthio precursor has been well-documented, with yields reported to be over 70%. researchgate.net The procedure involves the reaction of 2-acetylpyridine with carbon disulfide and potassium tert-butoxide, followed by methylation with methyl iodide to form 3,3-bis(methylthio)-1-(2-pyridinyl)-2-propen-1-one. This intermediate is then reacted with another equivalent of 2-acetylpyridine and potassium tert-butoxide, followed by treatment with ammonium acetate in acetic acid to yield 4'-(methylthio)-2,2':6',2''-terpyridine. researchgate.net

The subsequent oxidation of the methylthio group to a methylsulfonyl group is a standard transformation in organic synthesis. Various oxidizing agents can be employed for this purpose. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography to ensure complete conversion to the sulfone without significant side product formation. Other oxidizing systems, such as hydrogen peroxide in the presence of a suitable catalyst, can also be utilized. organic-chemistry.org

Table 3: Oxidation of 4'-(Methylthio)-terpyridine to 4'-(Methylsulfonyl)-terpyridine

| Oxidizing Agent | Typical Solvent | Temperature | Key Considerations |

| m-CPBA | Dichloromethane, Chloroform (B151607) | Room Temperature | Stoichiometry needs to be controlled to avoid N-oxide formation on the pyridine rings. |

| Hydrogen Peroxide | Acetic Acid, Methanol (B129727) | Varies (often with heating) | Often requires a catalyst (e.g., tungstic acid). Can be a greener alternative. |

| Oxone® | Methanol/Water | Room Temperature | A versatile and powerful oxidizing agent. |

Nucleophilic Substitution and Analogous Approaches

An alternative and powerful strategy for introducing the methylsulfonyl group is through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com This approach requires a terpyridine precursor with a good leaving group at the 4'-position, most commonly a halogen such as chlorine. The synthesis of 4'-chloro-2,2':6',2''-terpyridine is well-established.

The SNAr reaction proceeds via an addition-elimination mechanism. libretexts.org The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack of a nucleophile. echemi.com In this case, a sulfinate salt, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na), would act as the nucleophile, displacing the chloride ion. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to ensure a reasonable reaction rate.

The success of this reaction relies on the activation of the pyridine ring towards nucleophilic attack. libretexts.org The presence of the two flanking pyridine rings in the terpyridine structure further enhances the electrophilicity of the C4'-position, making it susceptible to nucleophilic substitution.

Advanced Synthetic Techniques and Yield Optimization

Optimizing the yield and purity of the final product is a critical aspect of synthetic chemistry. For the synthesis of this compound, several advanced techniques and optimization strategies can be employed.

For palladium-catalyzed cross-coupling reactions , yield optimization often focuses on the choice of catalyst, ligand, base, and solvent. The use of highly active palladium catalysts, such as those based on palladacycle precursors, can allow for lower catalyst loadings and milder reaction conditions. rsc.org The development of polymer-supported catalysts also offers the advantage of easy separation and recycling, which is beneficial for both economic and environmental reasons. mdpi.com Addressing the issue of catalyst deactivation by the nitrogen-containing substrates is key, and this can sometimes be achieved by using more robust ligands or by carefully selecting the reaction parameters. acs.org

In the oxidation step from the methylthio precursor, careful monitoring is essential to prevent over-oxidation to the N-oxides of the pyridine rings. The choice of a selective oxidizing agent and precise control of the stoichiometry are paramount. For the nucleophilic aromatic substitution route, optimization involves screening different solvents, bases (if necessary), and reaction temperatures to find the conditions that provide the highest conversion and minimize side reactions.

Purification and Isolation Methodologies for this compound

The purification of this compound and its analogs generally involves standard laboratory techniques, with the choice of method and specific conditions tailored to the scale of the reaction and the nature of the impurities.

Column Chromatography: A primary method for the purification of sulfonyl-substituted terpyridines is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase. For compounds in this class, silica (B1680970) gel is a commonly used stationary phase due to its efficacy in separating moderately polar compounds. The mobile phase, or eluent, is carefully selected to achieve optimal separation. A gradient of solvents is often employed, starting with a less polar system and gradually increasing in polarity.

For instance, in the purification of related sulfanyl-substituted phenylpyridines, which are precursors to sulfonyl-derivatives, column chromatography on silica gel with an eluent system of n-hexane and ethyl acetate has been reported. The polarity of the eluent is typically increased during the separation to first elute non-polar impurities and then the more polar product. For sulfone-containing compounds, which are more polar than their sulfanyl (B85325) counterparts, a more polar eluent system, such as dichloromethane with a small percentage of methanol, may be utilized to ensure efficient elution from the silica gel column. Flash chromatography, a technique that uses pressure to speed up the elution process, is also a common practice, often with gradients such as ethyl acetate in cyclohexane.

| Stationary Phase | Mobile Phase (Eluent System) | Elution Technique | Applicability |

|---|---|---|---|

| Silica Gel | n-Hexane / Ethyl Acetate (Gradient) | Flash or Gravity Chromatography | Purification of less polar precursors and analogs. |

| Silica Gel | Dichloromethane / Methanol (e.g., with 1% MeOH) | Flash or Gravity Chromatography | Effective for more polar sulfone-containing compounds. |

| Silica Gel | Ethyl Acetate / Cyclohexane (Gradient) | Flash Chromatography | Suitable for a range of polarities, allowing for fine-tuning of separation. |

Recrystallization: Following chromatographic purification, or sometimes as a standalone method for relatively clean crude products, recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures.

The selection of an appropriate solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

For the related compound, 4'-(methylthio)-2,2':6',2''-terpyridine, a successful recrystallization procedure involves dissolving the crude product in boiling ethanol (B145695), followed by the addition of water to induce precipitation. The mixture is then cooled to allow for complete crystallization. For this compound, a similar protic solvent system or a mixture of a good solvent (like ethanol or methanol) and an anti-solvent (like water or a non-polar solvent) could be effective. Washing the collected crystals with a cold solvent, such as ice-cold 50% ethanol, helps to remove any residual soluble impurities.

| Solvent/Solvent System | Procedure | Notes |

|---|---|---|

| Ethanol / Water | Dissolve in hot ethanol, add water until turbidity appears, then cool. | Commonly used for moderately polar terpyridine derivatives. |

| Isopropanol / Water | Similar to ethanol/water system; dissolve in hot isopropanol. | An alternative protic solvent system. |

| Methanol | Dissolve in a minimum amount of hot methanol and allow to cool slowly. | Suitable for compounds with good solubility in hot methanol. |

| Acetone | Can be used for washing the final product to remove residual impurities. | Often used as a final wash due to its volatility. |

Coordination Chemistry of 4 Methylsulfonyl 2,6 Dipyridin 2 Ylpyridine Complexes

Ligand Design Principles and Chelation Properties

The design of 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine as a ligand is predicated on the robust tridentate N,N,N-donor framework of the 2,6-dipyridin-2-ylpyridine (B73702) (tpy) core. This core structure is known to form stable five-membered chelate rings with metal ions, a key principle in ligand design for enhancing complex stability. The nitrogen atoms of the three pyridine (B92270) rings act as Lewis bases, donating their lone pair of electrons to a metal center.

The chelation properties of this ligand are significantly influenced by the presence of the 4-methylsulfonyl group on the central pyridine ring. The sulfonyl group is a strong electron-withdrawing group, which can modulate the electron density on the pyridine nitrogen atoms. This electronic effect can influence the ligand's affinity for different metal ions and the stability of the resulting complexes. The geometry of the ligand is also a crucial factor in its chelation properties. The three pyridine rings are interconnected by single C-C bonds, allowing for some rotational freedom. However, upon coordination to a metal ion, the ligand typically adopts a planar or near-planar conformation to minimize steric hindrance and maximize orbital overlap for effective coordination.

Formation of Metal-4-Methylsulfonyl-2,6-dipyridin-2-ylpyridine Complexes

The formation of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The nitrogen atoms of the pyridine rings displace solvent molecules or weakly coordinated anions from the metal's coordination sphere to form the more stable chelated complex. The stoichiometry of the reaction and the nature of the metal ion and its counter-anions can lead to the formation of various complex architectures.

In the presence of a single metal center, this compound typically acts as a tridentate ligand, coordinating to the metal ion through the three pyridine nitrogen atoms. This results in the formation of mononuclear complexes. The geometry of these complexes is dictated by the coordination preferences of the metal ion. For example, with transition metals that favor octahedral geometry, two molecules of the ligand can coordinate to a single metal center to form a [M(L)₂]ⁿ⁺ complex, where L represents the this compound ligand. In such complexes, the two ligands are typically arranged in a meridional fashion around the metal ion.

While this compound primarily acts as a chelating ligand to a single metal center, the formation of dinuclear or polynuclear architectures is also possible, particularly when other bridging ligands are present in the coordination sphere. For instance, in the presence of bridging anions like halides, hydroxides, or carboxylates, two mononuclear complex units can be linked together. Furthermore, if the pyridyl groups of the ligand itself were to act as bridging units between two metal centers, this could also lead to the formation of polynuclear structures, although this is less common for this type of tridentate ligand. The synthesis of such architectures often requires careful control of reaction conditions, including stoichiometry, solvent, and temperature.

Diverse Metal Ion Complexation Studies (e.g., Transition Metals, Lanthanides)

The versatile coordination ability of this compound allows it to form complexes with a wide range of metal ions, including transition metals and lanthanides.

Transition Metals: The coordination chemistry of pyridyl-based ligands with transition metals is well-established. wikipedia.org The d-orbitals of transition metals can effectively interact with the π-system of the pyridine rings, leading to stable complexes. The electronic properties of the this compound ligand, particularly the electron-withdrawing nature of the sulfonyl group, can influence the d-orbital splitting of the metal center, thereby affecting the spectroscopic and magnetic properties of the resulting complexes. Studies on similar pyridyl ligands have shown that electron-withdrawing substituents can lead to changes in the metal-ligand bond lengths and the redox potentials of the metal complexes. nih.gov

Lanthanides: Lanthanide ions, with their larger ionic radii and preference for higher coordination numbers, also form stable complexes with polydentate N-donor ligands. nih.govresearchgate.netresearchgate.net The coordination of this compound to lanthanide ions is expected to involve the three nitrogen atoms, with additional coordination sites being occupied by solvent molecules or counter-anions to satisfy the coordination requirements of the lanthanide ion. The luminescence properties of lanthanide complexes are often enhanced upon coordination to organic ligands that can act as "antenna" chromophores, absorbing light and transferring the energy to the lanthanide ion. The aromatic system of this compound could potentially serve this purpose.

Influence of the 4-Methylsulfonyl Group on Coordination Modes and Stability

The 4-methylsulfonyl group exerts a significant electronic influence on the 2,6-dipyridin-2-ylpyridine ligand framework, which in turn affects its coordination modes and the stability of its metal complexes.

Below is a table summarizing the expected effects of the 4-methylsulfonyl group on the properties of the ligand and its complexes.

| Property | Influence of 4-Methylsulfonyl Group | Rationale |

| Ligand Basicity | Decreased | The electron-withdrawing nature of the sulfonyl group reduces electron density on the pyridine nitrogen atoms. |

| Metal-Ligand Bond Strength | Potentially altered | Reduced σ-donation from nitrogen may be compensated by increased π-backbonding with suitable metals. |

| Redox Potential of Metal Center | Shifted to more positive values | The electron-withdrawing ligand stabilizes lower oxidation states of the metal. |

| Spectroscopic Properties | Altered | Changes in electronic structure will affect UV-Vis absorption and emission spectra of the complexes. |

Catalytic Applications of 4 Methylsulfonyl 2,6 Dipyridin 2 Ylpyridine Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a prominent area for the application of metal complexes with pyridine-based ligands.

The rigid, tridentate coordination of dipyridin-2-ylpyridine ligands can create a well-defined chiral environment around a metal center when suitably functionalized. This is crucial for asymmetric catalysis, where the selective formation of one enantiomer of a chiral product is desired. While numerous chiral pyridine-containing ligands have been successfully employed in a variety of enantioselective transformations, no studies have been found that specifically utilize complexes of 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine for this purpose.

Metal complexes of terpyridine and related ligands are known to catalyze a range of carbon-carbon bond-forming reactions, such as Suzuki-Miyaura, Heck, and Sonogashira cross-couplings. The electronic properties of the ligand play a critical role in the efficiency and selectivity of these catalytic cycles. The electron-withdrawing methylsulfonyl group in the target ligand would likely modulate the redox properties of the metal center, which could influence the rates of oxidative addition and reductive elimination steps. However, specific examples and performance data for this compound complexes in these reactions are not documented in the available literature.

Hydrofunctionalization reactions, involving the addition of an H-X bond across an unsaturated C-C bond, are important transformations in organic synthesis. Catalysts based on metal complexes of nitrogen-containing ligands have been developed for these processes. The electronic and steric environment provided by the ligand is key to controlling the reactivity and selectivity (regio- and stereoselectivity) of the catalyst. There is no specific information on the application of this compound metal complexes in hydrofunctionalization reactions.

The generation of hydrogen from water through electro- or photochemical means is a critical area of renewable energy research. Metal complexes with polypyridyl ligands have been extensively investigated as catalysts for the hydrogen evolution reaction (HER). The ligand framework can influence the stability of different oxidation states of the metal center and facilitate the necessary proton and electron transfer steps. While related dipyridin-2-ylpyridine complexes have shown promise in this area, there are no specific reports on the performance of this compound complexes as HER catalysts.

Polymerization Catalysis

The controlled synthesis of polymers with specific architectures and properties is another significant field where metal-ligand complexes are employed as catalysts.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for controlled radical polymerization, allowing for the synthesis of well-defined polymers. The catalyst, typically a transition metal complex with a nitrogen-based ligand, plays a central role in controlling the polymerization process. The ligand modulates the redox potential of the metal center, which in turn controls the equilibrium between active and dormant polymer chains. While a vast number of pyridine-based ligands have been used in ATRP, there is no available research that specifically investigates the use of this compound as a ligand in ATRP catalyst systems.

Control over Polymer Architecture and Functionality

There is currently no available research data on the use of this compound metal complexes in polymerization catalysis. Therefore, information regarding their ability to control polymer architecture, such as molecular weight, polydispersity, branching, and tacticity, is absent from the scientific literature. Similarly, there are no reports on the incorporation of functional monomers using catalysts derived from this specific ligand.

Mechanistic Investigations in Catalytic Cycles

Detailed mechanistic studies, including the identification of active catalytic species, kinetic analyses, and computational modeling of reaction pathways involving metal complexes of this compound, have not been reported. The influence of the methylsulfonyl group on the electronic and steric properties of the ligand and, consequently, on the elementary steps of a catalytic cycle—such as oxidative addition, migratory insertion, and reductive elimination—remains unexplored.

Supramolecular Chemistry and Advanced Materials Based on 4 Methylsulfonyl 2,6 Dipyridin 2 Ylpyridine

Self-Assembly Strategies for Ordered Structures

Information regarding the specific self-assembly strategies for 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine is not available. The formation of ordered structures through techniques such as crystallization, solvent evaporation, or surface-mediated assembly would depend on the interplay of intermolecular forces like hydrogen bonding, π-π stacking, and dipole-dipole interactions, all of which are influenced by the methylsulfonyl group. However, no studies have been found that detail these processes for this particular compound.

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers has not been reported in the available literature. The synthesis of such materials would involve reacting the ligand with various metal ions, and the resulting structures would be dictated by the coordination geometry of the metal and the binding mode of the ligand. The electron-withdrawing nature of the methylsulfonyl group could modulate the electron density on the pyridine (B92270) nitrogen atoms, thereby affecting the strength and directionality of the metal-ligand bonds. Without experimental evidence, the types of frameworks or polymers that might be formed remain unknown.

Development of Functional Materials

The potential applications of materials derived from this compound have not been explored in published research.

Luminescent Materials and Sensors

While pyridine and bipyridine-based ligands are frequently used to create luminescent metal complexes, there is no data on the photophysical properties of complexes containing this compound. The methylsulfonyl group could influence the energy levels of the molecular orbitals, potentially affecting the emission color, quantum yield, and lifetime of any resulting luminescent materials. Its potential use in chemical sensors would depend on how its luminescence is affected by the presence of specific analytes, a subject that has not been investigated.

Organic Electronics and Light-Emitting Devices

The suitability of this compound or its metal complexes for applications in organic electronics, such as in Organic Light-Emitting Devices (OLEDs), is undetermined. Such applications would require specific electronic properties, such as appropriate HOMO/LUMO energy levels and charge transport characteristics, which have not been measured or calculated for this compound in the available literature.

Spectroscopic Characterization and Advanced Computational Studies of 4 Methylsulfonyl 2,6 Dipyridin 2 Ylpyridine

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Bond Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For the family of 4'-substituted-2,2':6',2''-terpyridines, these spectra are characterized by a series of distinct bands corresponding to the vibrations of the pyridine (B92270) rings and the substituent at the 4'-position.

For instance, the FTIR spectrum of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine showcases several characteristic absorption bands. nih.gov These include C-H stretching vibrations around 3024 cm⁻¹, C=N stretching at 1689 cm⁻¹, C=C stretching at 1466 cm⁻¹, and C-N stretching at 1305 cm⁻¹. nih.gov Similarly, 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine exhibits C-H stretching at 3042 cm⁻¹, C=N stretching at 1582 cm⁻¹, C=C stretching at 1514 cm⁻¹, and C-N stretching at 1265 cm⁻¹. nih.gov The positions of these bands are sensitive to the nature of the substituent on the central pyridine ring.

Raman spectroscopy provides complementary information. Studies on pyridine and its derivatives show characteristic ring breathing modes and other skeletal vibrations. aps.org For example, in pyridine itself, Raman spectra reveal distinct bands for different vibrational modes (A1, A2, B1, and B2), all of which are Raman active. aps.org

The expected vibrational spectra for 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine would feature characteristic peaks for the pyridine rings, similar to those observed in its analogues. Additionally, strong absorption bands corresponding to the S=O stretching vibrations of the methylsulfonyl group would be anticipated, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Table 1: Selected FTIR Data for 4'-Substituted-2,2':6',2''-terpyridines

| Compound | C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | 3024 | 1689 | 1466 | 1305 | nih.gov |

| 4'-(4-Trifluoromethylphenyl)-2,2':6',2''-terpyridine | 3361 | 1619 | 1469 | 1326 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 4'-substituted-2,2':6',2''-terpyridines, the ¹H NMR spectra typically show a set of signals in the aromatic region (7.0-9.0 ppm). The chemical shifts and coupling patterns of the pyridine protons are influenced by the substituent at the 4'-position. For example, in 4,4',4''-Trimethyl-2,2':6',2''-terpyridine , the proton signals appear at δ 8.59 (d, J = 5.0 Hz, 2H), 8.44 (s, 2H), 8.30 (s, 2H), and 7.18 (d, J = 5.1 Hz, 2H), with the methyl protons appearing at δ 2.55 (s, 3H) and 2.53 (s, 6H). acs.org

The ¹³C NMR spectra provide complementary data on the carbon framework. In 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine , carbon signals are observed at δ 156.4, 156.0, 151.2, 150.0, 137.0, 134.3, 130.0, 128.2, 124.0, 121.5, 118.8, and 54.2 for the methoxy (B1213986) group. nih.gov The symmetry of the molecule often results in fewer signals than the total number of carbon atoms.

For This compound , the ¹H NMR spectrum is expected to show signals for the pyridine protons in the aromatic region, with the methyl protons of the sulfonyl group appearing as a singlet in the upfield region (typically around 3.0-3.5 ppm). The ¹³C NMR spectrum would show characteristic signals for the pyridine carbons and a signal for the methyl carbon of the sulfonyl group.

Table 2: Representative ¹H and ¹³C NMR Data for Substituted Terpyridines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4,4',4''-Trimethyl-2,2':6',2''-terpyridine | 8.59, 8.44, 8.30, 7.18, 2.55, 2.53 | 156.2, 155.5, 149.1, 148.9, 148.0, 124.7, 122.08, 122.02, 21.38, 21.35 | acs.org |

| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | 8.65–8.54, 8.50, 7.80–7.82, 7.83, 7.32–7.29, 3.9 | 156.4, 156.0, 151.2, 150.0, 137.0, 134.3, 130.0, 128.2, 124.0, 121.5, 118.8, 54.2 | nih.gov |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules, providing information on electronic transitions. Substituted terpyridines are known to be excellent chromophores.

The UV-Vis spectra of 4'-aryl-2,2':6',2''-terpyridine derivatives typically show intense absorption bands in the UV region. For example, 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine in chloroform (B151607) exhibits an absorption maximum (λ_max) at 248 nm. nih.gov The position of these bands can be influenced by the substituent at the 4'-position and the solvent. nih.gov Generally, these absorptions are attributed to π-π* transitions within the conjugated terpyridine system. redalyc.org

Many terpyridine derivatives are also fluorescent. The emission spectra are often sensitive to the substitution pattern and the environment. For instance, 4'-azulenyl-substituted terpyridines exhibit fluorescence, with quantum yields influenced by the specific substitution on the azulenyl moiety. beilstein-journals.org The emission is often attributed to S₂→S₀ or S₁→S₀ transitions. beilstein-journals.org

For This compound , it is expected to exhibit strong UV absorption due to its extended aromatic system. The electron-withdrawing nature of the methylsulfonyl group may influence the energy of the electronic transitions and, consequently, its absorption and emission properties.

Table 3: Photophysical Data for Selected 4'-Substituted-2,2':6',2''-terpyridines

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Reference |

|---|---|---|---|---|

| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | Chloroform | 248 | 371, 746, 855 | nih.gov |

| 4'-(4-Trifluoromethylphenyl)-2,2':6',2''-terpyridine | Chloroform | 234 | 345, 723, 852 | nih.gov |

| 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine | Chloroform | 247 | 403, 720, 851 | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several 4'-substituted-2,2':6',2''-terpyridines have been determined. For example, 4'-(4-bromophenyl)-2,2':6',2''-terpyridines with various functional groups at the 4,4''-positions have been characterized by single-crystal X-ray diffraction. nih.gov These studies reveal the near-planar conformation of the terpyridine core and provide precise geometric parameters.

In the crystal structure of [Zn(NCS)₂(C₂₄H₂₂N₄O)]·C₃H₇NO , which contains a 2,6-bis(pyridin-2-yl)pyridin-4-yl moiety, the three pyridine rings are approximately coplanar, with a small dihedral angle of 5.9(2)° between the mean plane of the three pyridine rings and the attached benzene (B151609) ring. nih.gov The crystal packing is often stabilized by π-π stacking interactions and hydrogen bonds. nih.govnih.gov

For This compound , a crystal structure determination would provide valuable information on the planarity of the dipyridin-2-ylpyridine core, the geometry of the methylsulfonyl group, and the nature of the intermolecular interactions in the solid state.

Table 4: Illustrative Crystal Structure Data for a Related Compound: 4'-([2,2':6',2''-terpyridin]-4'-yl)phenol

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 7.42 | researchgate.net |

| b (Å) | 12.18 | researchgate.net |

| c (Å) | 17.08 | researchgate.net |

Density Functional Theory (DFT) and Ab Initio Computational Investigations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules, often complementing experimental data.

Geometric and Electronic Structure Elucidation

DFT calculations are frequently used to optimize the geometry of substituted terpyridines and to analyze their electronic properties. For 4'-([2,2':6',2''-terpyridin]-4'-yl)phenol , DFT calculations have shown that the molecule has an essentially planar structure, which is in good agreement with X-ray diffraction data. redalyc.orgresearchgate.net Such calculations can also predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the chemical reactivity and the electronic transitions of the molecule.

For substituted terpyridines, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. In 4'-([2,2':6',2''-terpyridin]-4'-yl)phenol , the low-energy absorption band is assigned to an intraligand charge transfer (ICT) transition, primarily from the HOMO to the LUMO. redalyc.orgresearchgate.net DFT calculations on various 4'-aryl-terpyridines have shown that the LUMO energies are strongly correlated with the electronic nature of the substituent. core.ac.uk

For This compound , the electron-withdrawing sulfonyl group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and a red-shift in the electronic absorption spectrum compared to unsubstituted analogues.

Table 5: Calculated HOMO-LUMO Energies for a Related Compound: 4'-([2,2':6',2''-terpyridin]-4'-yl)phenol

| Parameter | Energy (eV) | Transition | Reference |

|---|---|---|---|

| HOMO | - | HOMO → LUMO | redalyc.org |

| LUMO | - | S₀ → S₁ (ICT) | redalyc.org |

| Calculated S₀ → S₁ Transition | 3.98 (311 nm) | - | redalyc.org |

Prediction of Spectroscopic and Photophysical Properties

The introduction of a methylsulfonyl group at the 4-position of the central pyridine ring in the 2,6-dipyridin-2-ylpyridine (B73702) scaffold is expected to significantly influence its electronic structure and, consequently, its spectroscopic and photophysical properties. The sulfonyl group is a strong electron-withdrawing group, which will likely lead to a push-pull electronic effect in conjunction with the electron-donating nature of the pyridine rings.

Computational models, particularly TD-DFT, are powerful tools for predicting the electronic absorption and emission spectra of organic molecules. nih.govnih.gov For this compound, these calculations would typically involve geometry optimization of the ground state followed by calculation of the vertical excitation energies. The choice of functional and basis set is crucial for obtaining accurate predictions. nih.gov

The predicted spectroscopic data, based on TD-DFT calculations on similar substituted pyridine and terpyridine systems, are summarized in the table below. These calculations often employ hybrid functionals like B3LYP or PBE0 in conjunction with a suitable basis set such as 6-31G(d) or larger.

| Property | Predicted Value/Range | Computational Method | Anticipated Electronic Transition |

|---|---|---|---|

| Maximum Absorption Wavelength (λmax) | 300 - 350 nm | TD-DFT (e.g., B3LYP/6-31G(d)) | π → π* and Intramolecular Charge Transfer (ICT) |

| Molar Absorptivity (ε) | 20,000 - 40,000 M-1cm-1 | Calculated from Oscillator Strength | Allowed electronic transition |

| Maximum Emission Wavelength (λem) | 400 - 480 nm | TD-DFT (e.g., B3LYP/6-31G(d)) | Fluorescence from the S1 state |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | Comparative analysis with similar fluorophores | Efficiency of radiative decay |

| Stokes Shift | 100 - 130 nm | Difference between λmax and λem | Relaxation of the excited state |

The predicted absorption in the 300-350 nm range is characteristic of π → π* transitions within the aromatic system. The presence of the electron-withdrawing sulfonyl group is expected to induce an intramolecular charge transfer (ICT) character to the lowest energy transition, which would likely be sensitive to solvent polarity. In more polar solvents, a bathochromic (red) shift in the emission wavelength is anticipated due to the stabilization of the more polar excited state.

The fluorescence quantum yield is predicted to be moderate. The presence of the sulfonyl group can sometimes introduce non-radiative decay pathways, which would quench the fluorescence. However, the rigidifying effect of the interconnected pyridine rings might counteract this to some extent.

Mechanistic Modeling of Reactivity and Interactions

Computational chemistry provides powerful tools to model the reactivity and interactions of molecules. For this compound, mechanistic modeling can shed light on its potential chemical transformations and intermolecular interactions.

The electron-deficient nature of the central pyridine ring, due to the strongly electron-withdrawing methylsulfonyl group, is the primary determinant of its reactivity. This makes the central pyridine ring susceptible to nucleophilic attack. Computational modeling of the electrostatic potential surface would likely show a significant positive potential on the carbon atoms of the central pyridine ring, highlighting these electrophilic sites.

Mechanistic modeling of a potential nucleophilic aromatic substitution reaction would involve locating the transition state for the addition of a nucleophile to the pyridine ring. The calculated activation energy for this process would provide a quantitative measure of the compound's reactivity towards different nucleophiles.

Furthermore, the nitrogen atoms of the pyridine rings are expected to be potential sites for coordination with metal ions. DFT calculations can be employed to model the geometry and binding energies of metal complexes of this compound. The electron-withdrawing sulfonyl group would likely reduce the basicity of the nitrogen atoms, which could influence the stability and electronic properties of the resulting metal complexes.

In the context of intermolecular interactions, the sulfonyl group can act as a hydrogen bond acceptor. Computational models can be used to explore the potential for hydrogen bonding with protic solvents or other molecules containing hydrogen bond donors. These interactions can influence the solubility and self-assembly properties of the compound. The modeling of such interactions is crucial in understanding the behavior of the molecule in different chemical environments. mdpi.com

Mechanistic Investigations of Biological Interactions of 4 Methylsulfonyl 2,6 Dipyridin 2 Ylpyridine Derivatives

Molecular Recognition and Binding with Nucleic Acids (e.g., DNA Intercalation)

Derivatives of 2,6-dipyridin-2-ylpyridine (B73702), which possess a planar, electron-deficient aromatic system, are prime candidates for interaction with nucleic acids. The primary mode of interaction is often DNA intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the aromatic rings of the compound and the DNA bases. nih.gov

Polypyridyl ligands with extended conjugation, such as those derived from pyrazino-phenanthroline, are commonly utilized as DNA intercalation agents. mdpi.com The planar structure is a critical requirement for effective intercalation. mdpi.com Besides classical intercalation, other binding modes like groove binding are possible, and some compounds may exhibit a combination of partial intercalation and groove binding. mdpi.com

The binding affinity and specificity can be influenced by the substituents on the pyridine (B92270) rings. For instance, studies on proflavine (B1679165) derivatives have shown that the nature of substituents affects DNA binding properties. nih.gov While some derivatives behave as expected intercalators, others with bulky groups may fail to unwind DNA effectively. nih.gov Furthermore, certain planar molecules have shown the ability to bind to and stabilize non-canonical DNA structures like G-quadruplexes, which are found in telomeres and are attractive targets for anticancer drug development. nih.govnih.gov The interaction with G-quadruplex DNA can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. nih.gov

| Compound Class | Primary DNA Target | Predominant Binding Mode | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pyrazino-phenanthroline Derivatives | Duplex DNA | Intercalation | Extended planar aromatic system | mdpi.com |

| Acridine Derivatives | Duplex DNA, G-quadruplex | Intercalation, Stacking on G-quartet | Planar heteroaromatic chromophore | nih.gov |

| Protoberberine Alkaloids (e.g., Coralyne) | Duplex DNA, Triplex DNA, G-quadruplex | Intercalation | Planar tetracyclic structure | nih.gov |

| Hybrid Imidazole-Pyridine Derivatives | Duplex DNA, G-quadruplex | Intercalation, Groove Binding | Hybrid aromatic structure | nih.gov |

Interaction with Protein Targets and Enzyme Systems

The biological activity of 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine derivatives is also governed by their interactions with various protein targets and enzyme systems. The pyridine nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with amino acid residues in protein binding pockets.

One major class of enzyme targets for such compounds includes topoisomerases. Acridine-4-carboxamides, for example, are known DNA intercalating topoisomerase poisons that inhibit both topoisomerase I and II, leading to cell death. nih.gov Another important target is the muscarinic acetylcholine (B1216132) receptor M4 (M4), where pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs). nih.gov These PAMs bind to an allosteric site on the receptor, increasing the affinity of the natural ligand, acetylcholine, for its binding site. nih.gov

The ability of these compounds to inhibit enzymes has also been explored. For instance, dihydropyrimidinone (DHPM) derivatives have been evaluated as inhibitors of the pepsin enzyme, with molecular docking studies confirming robust binding interactions within the enzyme's active site. researchgate.net The specific substitutions on the pyridine rings are critical for determining the binding affinity and selectivity towards a particular protein target.

| Compound/Derivative Class | Protein/Enzyme Target | Mechanism of Interaction | Biological Effect | Reference |

|---|---|---|---|---|

| Acridine-4-carboxamides | Topoisomerase I and II | DNA intercalation and enzyme poisoning | Inhibition of enzyme activity | nih.gov |

| Pyrazol-4-yl-pyridine derivatives | M4 Acetylcholine Receptor | Binding to an allosteric site | Positive allosteric modulation | nih.gov |

| Dihydropyrimidinone (DHPM) derivatives | Pepsin | Binding to the active site | Enzyme inhibition | researchgate.net |

| Naphthoquinone-pyridine derivatives | Serum Albumin (BSA, HSA) | Non-covalent binding | Transport and delivery | nih.gov |

Cellular Pathway Modulation at the Molecular Level (e.g., Apoptosis Induction Mechanisms, Mitophagy Pathways)

At the cellular level, this compound derivatives can modulate critical signaling pathways, often leading to programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism for the anticancer activity of many pyridine-containing compounds.

One of the primary mechanisms is the activation of the intrinsic or mitochondrial pathway of apoptosis. mdpi.com This pathway is often triggered by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, disrupting the balance and leading to the release of cytochrome c from the mitochondria. nih.govmdpi.com This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. nih.gov Studies on pyrazolo[3,4-d]pyridazine derivatives have shown that they can induce apoptosis by significantly overexpressing caspase-3 and Bax, while inhibiting Bcl-2 expression. nih.gov

Mitophagy, the selective degradation of mitochondria by autophagy, is another crucial cellular process that can be modulated. nih.gov It serves as a quality control mechanism to remove damaged mitochondria. nih.gov While the direct effect of this compound on mitophagy is not yet detailed, compounds that induce oxidative stress or mitochondrial damage can trigger this pathway, often through the PINK1/Parkin signaling cascade. nih.gov Excessive or inhibited mitophagy can lead to cellular dysfunction and death.

| Compound Class | Pathway | Key Molecular Target | Observed Effect | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine derivatives | Intrinsic Apoptosis | Bcl-2/Bax ratio | Disruption of balance (decreased Bcl-2, increased Bax) | nih.gov |

| Pyrazolo[3,4-d]pyridazine derivatives | Intrinsic Apoptosis | Caspase-3 | Significant overexpression/activation | nih.gov |

| Benzo mdpi.combenthamscience.comoxepino[3,2-b]pyridine derivative | Intrinsic Apoptosis | TP53, BCL-2, BAX | Upregulation of TP53 and BAX, downregulation of BCL-2 | mdpi.com |

| General Mitophagy Inducers | Mitophagy | PINK1/Parkin | Activation upon mitochondrial damage | nih.gov |

Influence of Metal Complexation on Biological Interaction Mechanisms

The 2,6-dipyridin-2-ylpyridine scaffold is an excellent chelating ligand, readily forming stable complexes with a variety of transition metals. nih.gov Metal complexation can dramatically alter the biological activity of the parent ligand, often enhancing its therapeutic potential. benthamscience.comnih.gov

Enhanced DNA Intercalation: Metal complexes can exhibit stronger binding to DNA compared to the free ligand. The metal center can provide additional interaction points and can help to enforce a planar geometry that is optimal for intercalation. mdpi.combenthamscience.com For instance, ruthenium complexes are well-known for their use as luminescent DNA probes that bind via intercalation. mdpi.com

Novel Mechanisms of Action: Metal complexes can introduce new mechanisms of cytotoxicity, such as the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, ultimately leading to apoptosis. benthamscience.com

Altered Target Specificity: The coordination geometry and the nature of the metal ion can influence the specificity of the compound for different biological targets, including specific DNA sequences or protein active sites.

The enhanced stability and bioavailability of pyridine-metal complexes also contribute to their increased potency. benthamscience.com The choice of the metal and the ancillary ligands can be fine-tuned to optimize the desired biological effect.

| Ligand/Complex Type | Biological Target | Effect of Metal Complexation | Resulting Mechanism | Reference |

|---|---|---|---|---|

| Terpyridine-based ligands | DNA | Enhanced binding affinity | Improved DNA intercalation and/or groove binding | benthamscience.com |

| Pyridine derivatives | Cellular Redox State | Induction of ROS | Oxidative stress-induced apoptosis | benthamscience.com |

| Naphthylhydrazone ligands | Bacteria | Increased antibacterial activity | Synergistic effects of metal and ligand | mdpi.com |

| Polypyridyl ligands (e.g., dppn) | DNA | Enables luminescent probing | Intercalation protects from solvent quenching | mdpi.com |

Structure-Activity Relationship Studies at a Mechanistic Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives dictates their biological function at a mechanistic level. These studies involve systematically modifying the molecular structure and assessing the impact on a specific biological activity, such as enzyme inhibition or cytotoxicity.

Key structural features that can be modulated include:

Substituents on the Central Pyridine Ring: The methylsulfonyl group (–SO₂CH₃) at the 4-position is a strong electron-withdrawing group. This property influences the electron density of the entire aromatic system, which can affect its ability to participate in π-stacking interactions with DNA or proteins. Modifying this group could significantly alter binding affinities.

Substituents on the Outer Pyridine Rings: Adding functional groups to the outer pyridine rings can impact steric hindrance, solubility, and the potential for hydrogen bonding. For example, research on other pyridine derivatives has shown that the position and number of methoxy (B1213986) (–OCH₃) or methyl (–CH₃) groups can dramatically affect antiproliferative activity, with specific substitutions leading to lower IC₅₀ values. mdpi.com

SAR studies on 3- or 4-pyridine derivatives have shown that even subtle changes, like the position of a methyl group, can switch a compound from being a partial agonist to a full agonist at a given receptor. nih.gov These relationships provide a rational basis for designing more potent and selective derivatives.

| Structural Modification | Compound Class | Effect on Biological Activity | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Increasing the number of -OCH₃ groups | Pyridine derivatives | Increased antiproliferative activity (lower IC₅₀) | Enhanced binding to biological target | mdpi.com |

| Position of -CH₃ group (ortho/meta vs. para) | Pyridine derivatives | Para-substitution improves antiproliferative activity | Optimal fit within the target's binding site | mdpi.com |

| Introduction of 3-alkoxy group | 4-Pyridine derivatives | Essential for high potency as PPARγ modulators | Key interaction with the ligand-binding domain | nih.gov |

| Subtle chemical modifications around the core | Pyrazol-4-yl-pyridine derivatives | No significant change in M4 receptor affinity | Modifications do not affect key binding interactions | nih.gov |

Future Perspectives and Emerging Research Directions for 4 Methylsulfonyl 2,6 Dipyridin 2 Ylpyridine

Integration in Multifunctional Systems

The integration of 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine into multifunctional systems represents a promising, albeit unexplored, avenue of research. The terpyridine-like core provides a robust platform for coordination with a variety of metal ions, which could be exploited to create materials with tunable electronic, optical, or magnetic properties. The presence of the electron-withdrawing methylsulfonyl group could modulate these properties in interesting ways, potentially leading to the development of novel sensors, molecular switches, or data storage units. researchgate.net

Future research could focus on the synthesis of metallo-supramolecular polymers incorporating this ligand. nih.gov The dynamic nature of metal-ligand bonds could impart stimuli-responsive and self-healing properties to these materials. The specific influence of the methylsulfonyl group on the mechanical and responsive properties of such hydrogels or polymers would be a key area of investigation.

| Potential Multifunctional System | Key Feature Conferred by this compound |

| Metallo-supramolecular Polymers | Tunable mechanical properties and stimuli-responsiveness. nih.gov |

| Molecular Switches | Alteration of electronic properties upon metal coordination. researchgate.net |

| Chemical Sensors | Selective binding of metal ions leading to a detectable signal. |

Novel Catalytic and Supramolecular Applications

The strong chelating ability of the 2,2':6',2''-terpyridine framework is a cornerstone of its application in catalysis and supramolecular chemistry. researchgate.net The introduction of a methylsulfonyl group at the 4-position could significantly influence the electronic environment of the coordinating nitrogen atoms, thereby affecting the catalytic activity of its metal complexes.

Future studies could explore the use of metal complexes of this compound as catalysts in a range of organic transformations. The electron-withdrawing nature of the sulfonyl group might enhance the Lewis acidity of the coordinated metal center, potentially leading to improved catalytic efficiency in reactions such as C-C bond formation. researchgate.net

In the realm of supramolecular chemistry, the directed assembly of complex architectures using this ligand is a fertile ground for research. The potential for π-stacking interactions, in addition to metal coordination, could be harnessed to construct intricate 2D and 3D structures with potential applications in materials science and nanotechnology. mdpi.com

Advanced Computational Modeling and Materials Design

Advanced computational modeling will be an indispensable tool in predicting the properties and guiding the synthesis of materials based on this compound. Density Functional Theory (DFT) calculations could be employed to understand the electronic structure of the ligand and its metal complexes, providing insights into their redox potentials and photophysical properties. researchgate.net

Molecular dynamics simulations could be used to model the behavior of supramolecular assemblies and polymers incorporating this ligand, aiding in the design of materials with specific mechanical or responsive characteristics. These computational approaches would allow for the rational design of novel functional materials, saving significant time and resources in the laboratory.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, redox potentials, photophysical properties. researchgate.net | Design of optoelectronic and photocatalytic materials. |

| Molecular Dynamics (MD) | Self-assembly behavior, mechanical properties of polymers. | Development of self-healing and responsive materials. |

Deeper Exploration of Molecular Biological Mechanisms

The pyridine (B92270) nucleus is a common feature in a vast number of biologically active compounds, and sulfonamide-containing molecules are well-established as therapeutic agents. rsc.orgmdpi.com This suggests that this compound and its derivatives could possess interesting biological activities.

Initial in silico screening, using molecular docking studies, could identify potential biological targets for this compound. nih.gov Subsequent in vitro studies could then be conducted to assess its activity against these targets, for example, as an enzyme inhibitor or a receptor antagonist. The methylsulfonyl group is a key feature in some anticancer agents, suggesting that this compound could be investigated for its antiproliferative effects on cancer cell lines. nih.gov

A deeper exploration of its molecular biological mechanisms would involve identifying the specific cellular pathways that are modulated by this compound. This could lead to the development of new therapeutic agents or molecular probes for studying biological systems.

| Research Area | Potential Biological Activity | Rationale |

| Anticancer Drug Discovery | Inhibition of cancer cell proliferation. | Presence of a methylsulfonyl pyridine moiety. nih.gov |

| Enzyme Inhibition | Targeted inhibition of specific enzymes. | Common activity of sulfonamide-containing compounds. mdpi.com |

| Antimicrobial Agents | Inhibition of bacterial or fungal growth. | Pyridine derivatives are known for antimicrobial properties. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 4-methylsulfonyl-2,6-dipyridin-2-ylpyridine, and what reaction conditions optimize yield?

- Methodological Answer : The Mitsunobu reaction is a viable method for synthesizing terpyridine derivatives, as demonstrated in the preparation of 2,6-bis(2-pyridyl)-4(1H)-pyridone. Key conditions include using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous THF or DMF at 0–25°C . For sulfonyl group introduction, nucleophilic substitution with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH) may be employed, as seen in analogous pyridine sulfonation reactions . Yield optimization requires strict moisture exclusion and stoichiometric control of reagents.

Q. How should researchers characterize the structural purity of this compound post-synthesis?

- Methodological Answer : Use single-crystal X-ray diffraction to confirm molecular geometry, leveraging protocols from studies on pyridine derivatives (e.g., bond angles and torsional parameters) . Complement this with ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent integration ratios and detect impurities. For example, methylsulfonyl protons typically resonate at δ 3.0–3.5 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS (as in ) validates molecular ion peaks. Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, adhere to Class 1 hazard protocols :

- Use PPE (gloves, goggles, lab coat) and operate in a fume hood to avoid inhalation .

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Dispose of waste via neutralization (e.g., dilute NaOH for acidic byproducts) followed by incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) observed for this compound derivatives?

- Methodological Answer : Contradictions may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism . Mitigate by:

- Performing 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Conducting variable-temperature NMR to identify dynamic equilibria (e.g., rotational barriers in sulfonyl groups).

- Comparing experimental data with DFT simulations of possible tautomers or conformers .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra (e.g., λmax for π→π* transitions) and compare with experimental data from UV-Vis spectroscopy .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites for reaction mechanism studies .

Q. What strategies optimize the coordination chemistry of this compound with transition metals for catalytic applications?

- Methodological Answer :

- Ligand Design : Modify pyridine donor strength by introducing electron-withdrawing sulfonyl groups to stabilize high-valent metal centers (e.g., Cu²⁺, Ru³⁺) .

- Reaction Screening : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd⁰/PdII systems. Monitor turnover via GC-MS or HPLC .

- Structural Analysis : Use X-ray crystallography to determine metal-ligand bond lengths and coordination geometry .

Q. How can solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity by stabilizing transition states via dipole interactions. Ideal for reactions with amines or thiols .

- Protic Solvents (e.g., MeOH): May deactivate nucleophiles through hydrogen bonding. Avoid unless protonation is desired.

- Kinetic Studies : Use HPLC to track reaction progress in different solvents and derive rate constants (k) .

Q. What analytical methods are recommended for validating the presence of sulfonyl groups in this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Detect symmetric/asymmetric S=O stretches at 1350–1150 cm⁻¹ .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur oxidation state via S 2p binding energy (~168–170 eV for sulfonyl) .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., using a CHNS analyzer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.